Phenol,3-fluoro-2-(4-piperidinyl)-

Description

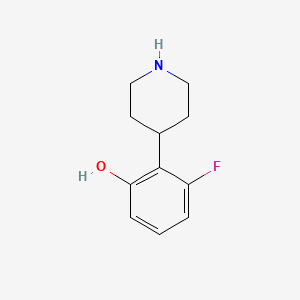

Phenol, 3-fluoro-2-(4-piperidinyl)-, is a fluorinated phenolic compound featuring a piperidinyl substituent at the 2-position and a fluorine atom at the 3-position of the aromatic ring. The compound’s synthesis, stability, and reactivity are expected to align with trends observed in related derivatives, as discussed below.

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

3-fluoro-2-piperidin-4-ylphenol |

InChI |

InChI=1S/C11H14FNO/c12-9-2-1-3-10(14)11(9)8-4-6-13-7-5-8/h1-3,8,13-14H,4-7H2 |

InChI Key |

FKKFCMUPXATEHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(C=CC=C2F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,3-fluoro-2-(4-piperidinyl)- can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with piperidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and nucleophilic substitution. For instance, piperidine-4-carboxylic acid and 1,3-difluorobenzene can be used as starting materials, with the reaction proceeding in the presence of various halogen derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol,3-fluoro-2-(4-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The fluorine atom and the piperidinyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Properties

Phenol, 3-fluoro-2-(4-piperidinyl)- is structurally related to iloperidone, an antipsychotic agent currently undergoing clinical trials. Research indicates that compounds with similar piperidinyl structures exhibit significant activity against schizophrenia and other psychiatric disorders. The metabolism of such compounds often involves cytochrome P450 isoforms, which play a crucial role in their pharmacokinetics and therapeutic efficacy .

2. Fluorine's Role in Drug Design

Fluorinated compounds like Phenol, 3-fluoro-2-(4-piperidinyl)- are essential in medicinal chemistry due to fluorine's unique properties, such as high electronegativity and small atomic radius. These characteristics enhance the metabolic stability and bioavailability of drugs. For instance, fluorine substitution can modulate the lipophilicity and binding affinity of therapeutic agents, making them more effective in targeting specific biological pathways .

Material Science Applications

1. Synthesis of Advanced Materials

Phenol derivatives are utilized in synthesizing polymers and other advanced materials. The incorporation of fluorine can improve the thermal stability and chemical resistance of these materials. For example, fluorinated phenolic resins are used in coatings and adhesives due to their enhanced properties compared to non-fluorinated counterparts .

2. Nanotechnology

In nanotechnology, fluorinated compounds are explored for their potential in developing nanoscale materials with tailored properties. The unique interactions of fluorine with other elements can lead to novel functionalities in nanomaterials, making them suitable for applications in electronics and photonics.

Agricultural Chemistry Applications

1. Agrochemicals

The incorporation of fluorine into agrochemicals can significantly enhance their biological activity. Compounds similar to Phenol, 3-fluoro-2-(4-piperidinyl)- are researched for use in herbicides and insecticides. The presence of fluorine often leads to increased potency and selectivity against target pests while minimizing environmental impact .

Case Study 1: Antipsychotic Drug Development

A study focusing on the metabolic pathways of iloperidone demonstrated the importance of understanding the pharmacokinetics of phenolic compounds with piperidine moieties. Researchers identified several metabolites formed through hydroxylation and O-demethylation processes, which are critical for assessing the drug's efficacy and safety profile .

Case Study 2: Material Synthesis

In a research project at Texas Tech University, students synthesized a series of phenolic compounds to evaluate their properties for advanced materials applications. They found that scaling up the synthesis allowed for comprehensive characterization, revealing insights into the thermal stability and mechanical properties of the resulting materials .

Data Tables

Mechanism of Action

The mechanism of action of Phenol,3-fluoro-2-(4-piperidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The piperidinyl group may interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(4-Chlorophenyl)-1-{3-[2-(4-fluorophenyl)-1,3-dithiolan-2-yl]propyl}-4-piperidinol

- Structure: Contains a chlorophenyl group, a fluorophenyl-dithiolane system, and a piperidinol ring .

- Key Differences :

- The target compound lacks the dithiolane and chlorophenyl substituents.

- Fluorine’s position (para in this analog vs. meta in the target) may alter electronic effects and steric interactions.

- Physicochemical Properties :

2-Fluoro-5-(4-fluorophenyl)pyridine

- Structure : Fluorine at the 2-position of pyridine and a para-fluorophenyl group .

- Key Differences: Pyridine vs. phenol ring: Pyridine’s nitrogen introduces basicity, whereas phenol’s hydroxyl group enhances acidity.

- Synthesis : Prepared as a precursor for biological activity studies, highlighting fluorinated aromatics’ utility in drug discovery .

Pharmacologically Active Piperidinyl Derivatives

Benperidol

- Structure : 1-[1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one .

- Key Differences: Benperidol includes a benzimidazolone ring and a ketone-linked fluorophenyl chain, unlike the simpler phenolic structure of the target compound.

- Pharmacology: Acts as a tranquilizer, with synthesis involving 4-chloro-1-(4-fluorophenyl)-1-butanone and piperidinyl intermediates .

- Impurities : Chromatographic separation from structurally related impurities (e.g., R4749) underscores the importance of substituent positioning in bioactivity .

ORL1 Ligands (European Patent Derivatives)

- Structure : 1-(4-Piperidinyl)-1,3-dihydro-2H-benzoxazole-2-one derivatives with fluorophenyl groups .

- Key Differences: Benzoxazole rings replace the phenol, modulating receptor binding. Fluorine’s para position in these ligands optimizes interactions with nociceptin receptors .

- Applications : Used in pain treatment, demonstrating the therapeutic relevance of fluorinated piperidinyl compounds .

Crystallographic and Conformational Comparisons

Dispiro[piperidine-pyrrolidine-indoline] Derivatives

- Structure : Fluorobenzylidene and fluorophenyl groups integrated into a complex dispiro framework .

- Key Differences: The dispiro architecture introduces rigidity, contrasting with the planar phenol ring in the target compound.

- Crystallography : Single-crystal X-ray data (R factor = 0.038) confirm precise stereochemical control in fluorinated systems .

Acidity and Solubility

- Phenol vs. Pyridine: The hydroxyl group in phenol, 3-fluoro-2-(4-piperidinyl)-, increases acidity (predicted pKa ~8–10) compared to pyridine derivatives (pKa ~1–5) .

Data Tables

Table 1. Comparison of Key Physicochemical Properties

Biological Activity

Phenol, 3-fluoro-2-(4-piperidinyl)-, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14FN

- Molecular Weight : 201.25 g/mol

- IUPAC Name : 3-fluoro-2-(4-piperidinyl)phenol

- Canonical SMILES : C1CCN(CC1)C2=C(C=CC(=C2)F)O

The biological activity of phenolic compounds is often attributed to their ability to interact with various cellular targets. Phenol derivatives like 3-fluoro-2-(4-piperidinyl)- may exert their effects through multiple mechanisms:

- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : These compounds can inhibit enzymes involved in various metabolic pathways, including kinases that play crucial roles in cell signaling and proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors may influence neuronal activity and contribute to neuropharmacological effects.

Anticancer Properties

Research has demonstrated that phenolic compounds exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar phenolic structures against various cancer cell lines, including:

- HL60 (human promyelocytic leukemia cells)

- SK-BR-3 (human breast cancer cells)

In these studies, compounds showed IC50 values ranging from 13.9 to 73.2 µM, indicating a moderate level of cytotoxicity against these cancer types .

Case Studies and Research Findings

- Study on Cancer Cell Lines :

-

Antioxidant Activity Assessment :

- Research assessing the radical-scavenging activities of phenolic compounds showed promising results with IC50 values ranging from 1.4 to 10.9 µM for potent antioxidants derived from similar structures . This suggests that phenol, 3-fluoro-2-(4-piperidinyl)- may possess comparable antioxidant capabilities.

- Neuropharmacological Studies :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.